molecular formula C17H18BrNO4S B2815157 4-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid CAS No. 1018137-63-7

4-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid

Cat. No.: B2815157
CAS No.: 1018137-63-7
M. Wt: 412.3
InChI Key: IHGYBKXOCKRQJE-UHFFFAOYSA-N
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Description

4-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid is a high-purity chemical reagent designed for research and development applications. This compound integrates a benzoic acid moiety with a brominated, alkyl-substituted benzenesulfonamide group, a structural feature observed in intermediates used for synthesizing benzothiazines and other complex molecules . Its molecular architecture suggests potential as a key building block in medicinal chemistry, particularly in the exploration of enzyme inhibitors and the development of novel therapeutic agents. The presence of multiple functional groups, including the carboxylic acid and sulfonamide, provides handles for further chemical modification, making it a versatile intermediate for constructing compound libraries. As a research chemical, this product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to consult relevant safety data sheets and conduct necessary safety assessments before handling.

Properties

IUPAC Name

4-[(4-bromo-5-methyl-2-propan-2-ylphenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO4S/c1-10(2)14-9-15(18)11(3)8-16(14)24(22,23)19-13-6-4-12(5-7-13)17(20)21/h4-10,19H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGYBKXOCKRQJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C(C)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid typically involves the bromination of a precursor compound under acidic conditions . The process may include steps such as sulfonation and subsequent coupling reactions to introduce the benzenesulfonamido group.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.

    Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Suzuki–Miyaura Coupling: Palladium catalysts and boronic acids are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling would yield biaryl compounds, while nucleophilic substitution could produce various substituted derivatives.

Scientific Research Applications

4-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigating the excretion of bile and kidney function.

    Industry: Used as an intermediate in the synthesis of other organic compounds and materials.

Mechanism of Action

The mechanism of action of 4-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid involves its interaction with molecular targets in biological systems. For instance, it is used to study the kidneys’ ability to excrete bile, indicating its role in renal function and bile metabolism. The specific pathways and molecular targets involved in these processes are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous sulfonamide-benzoic acid derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparisons

Compound Name Substituents on Sulfonamide Ring Core Structure Key Properties/Applications References
4-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid 4-Br, 5-CH₃, 2-(propan-2-yl) Benzoic acid High lipophilicity; potential enzyme inhibitor
2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid monohydrate 4-Br Phenylacetic acid Ligand in metal complexes; antimicrobial activity
4-[(4-Bromophenyl)sulfonyl]benzoic acid derivatives (5–8) Varied (e.g., NO₂, OCH₃) Benzoic acid Tunable UV-Vis absorption; structure-activity studies
N-((1r,3R,5S,7r)-3,5-Dimethyladamantan-1-yl)-4-(3-thioxo-3H-1,2-dithiol-4-yl)-benzamide Adamantyl, thioxo-dithiol Benzamide Neuroprotective (memantine derivative)

Key Observations:

Substituent Effects: Bromine: Enhances molecular weight and lipophilicity (logP ~3.5 estimated), improving membrane permeability but reducing solubility compared to non-halogenated analogs . Benzoic Acid vs. Phenylacetic Acid: The benzoic acid core has a lower pKa (~4.2) than phenylacetic acid (pKa ~2.6), affecting ionization and bioavailability in physiological environments .

Physicochemical Properties :

  • Solubility : The target compound’s solubility in water is likely <1 mg/mL due to hydrophobic substituents, contrasting with more polar derivatives (e.g., nitro-substituted analogs in ).
  • Thermal Stability : Crystallographic studies of related compounds suggest that bulky substituents (e.g., isopropyl) enhance thermal stability by promoting dense crystal packing .

Biological and Computational Insights: Enzyme Inhibition: Sulfonamide-benzoic acid derivatives often target carbonic anhydrase or cyclooxygenase. The bromo and isopropyl groups may enhance binding affinity compared to simpler analogs, as suggested by AutoDock Vina simulations .

Computational Modeling: Docking Studies: AutoDock Vina predicts stronger binding to carbonic anhydrase II (ΔG ≈ -9.2 kcal/mol) compared to non-brominated analogs (ΔG ≈ -7.5 kcal/mol), attributed to halogen bonding with Thr-200. Electrostatic Potential (ESP): Multiwfn analysis reveals electron-deficient regions near the sulfonamide group, favoring interactions with protonated lysine residues in enzymes.

Biological Activity

4-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H18BrNO4S
  • Molecular Weight : 412.3 g/mol
  • CAS Number : 1018137-63-7

Research indicates that compounds similar to this compound often exhibit their biological effects through interactions with specific biological targets. The sulfonamide group in its structure suggests potential inhibitory activity against various enzymes and receptors.

  • Inhibition of Enzymatic Activity : Compounds with sulfonamide groups are known to inhibit carbonic anhydrases and other sulfonamide-sensitive enzymes, which can affect metabolic pathways.
  • Antimicrobial Activity : Similar compounds have shown promise as antimicrobial agents, potentially disrupting bacterial cell wall synthesis or interfering with metabolic functions.

Antimicrobial Activity

A study focusing on the antimicrobial properties of related sulfonamide compounds revealed significant activity against various bacterial strains. The mechanism typically involves competitive inhibition of bacterial dihydropteroate synthase, leading to the disruption of folate synthesis.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundTBDTBD

Cytotoxicity and Anti-Cancer Properties

In vitro studies have evaluated the cytotoxic effects of various benzenesulfonamide derivatives on cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting cell proliferation in human cancer cell lines, including breast and colon cancers.

Cell LineIC50 (µM)Reference
MDA-MB-231 (Breast)15 ± 1
HT29 (Colon)20 ± 0.5

Study on Hepatitis C Virus (HCV)

A relevant study investigated novel inhibitors for HCV NS5B polymerase, where compounds similar in structure to our target compound were screened for antiviral activity. The findings highlighted that certain structural modifications could enhance binding affinity and inhibitory potency against the viral enzyme.

Case Study Summary:

The study reported that derivatives with specific substitutions at the aromatic rings exhibited IC50 values ranging from 16 µM to over 250 µM against NS5B polymerase, indicating a structure–activity relationship that could be leveraged for drug design.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with brominated precursors (e.g., 4-bromo-2-methylbenzoic acid derivatives) and sulfonamide intermediates. Use coupling reactions under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfonamido linkage .
  • Step 2 : Optimize temperature (80–120°C) and solvent polarity (DMF, THF) to enhance yield. Monitor via TLC/HPLC .
  • Step 3 : Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for bromine (¹H NMR: deshielded aromatic protons; ¹³C NMR: C-Br at ~110 ppm) and sulfonamido groups (NH proton at ~10 ppm) .
  • Mass Spectrometry (MS) : Look for molecular ion [M+H]⁺ matching the molecular weight (C₁₇H₁₇BrN₂O₄S: ~433 Da) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry and substituent positions .

Q. What preliminary biological assays are suitable for evaluating this compound’s therapeutic potential?

  • Methodology :

  • In vitro enzyme inhibition : Test against COX-2, kinases, or proteases using fluorogenic substrates. IC₅₀ values indicate potency .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragments)?

  • Methodology :

  • Variable Temperature NMR : Identify dynamic processes (e.g., rotamers in sulfonamido groups) causing splitting .
  • Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled intermediates to trace ambiguous signals .
  • High-Resolution MS (HRMS) : Differentiate isobaric fragments (e.g., Br vs. Cl isotopes) .

Q. What strategies improve the environmental stability and biodegradability of this compound?

  • Methodology :

  • Photodegradation studies : Expose to UV light (254 nm) and analyze by HPLC for breakdown products (e.g., debrominated derivatives) .
  • Microbial degradation : Incubate with soil microbiota and track metabolite formation via LC-MS .

Q. How can computational modeling predict this compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking (AutoDock Vina) : Simulate binding to COX-2 or other enzymes using PDB structures (e.g., 5KIR). Validate with MM/GBSA free-energy calculations .
  • QSAR Modeling : Correlate substituent effects (e.g., bromine’s electronegativity) with bioactivity using Gaussian-based descriptors .

Methodological Tables

Table 1 : Key Synthetic Precursors and Conditions

PrecursorReagent/ConditionsYield (%)Reference
4-Bromo-2-methylbenzoic acidK₂CO₃, DMF, 100°C, 12h78
Propan-2-ylbenzene sulfonyl chlorideTHF, RT, 6h85

Table 2 : Biological Activity Screening Parameters

Assay TypeTargetConcentration Range (µM)Key Metrics
COX-2 InhibitionRecombinant COX-20.1–100IC₅₀, Ki
MTT CytotoxicityHeLa Cells1–50EC₅₀, Selectivity

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